N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline
Description
N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline (CAS: 1040684-75-0) is a substituted aniline derivative characterized by a benzylamine core modified with a 2-ethoxyethoxy group at the para-position of the benzyl ring and an isopropoxy substituent at the meta-position of the aniline ring. Its molecular formula is C₂₀H₂₇NO₃, with a molecular weight of 329.44 g/mol . This compound is part of a broader class of benzyl-substituted anilines, which are frequently explored in medicinal chemistry and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
N-[[4-(2-ethoxyethoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-4-22-12-13-23-19-10-8-17(9-11-19)15-21-18-6-5-7-20(14-18)24-16(2)3/h5-11,14,16,21H,4,12-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVIDBXEQAVTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C25H29NO4 and a molecular weight of 407.50 g/mol. Its structure comprises an aniline core substituted with both ethoxyethoxy and isopropoxy groups, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis (Mtb) and other pathogens.
- Kinase Inhibition : Compounds related to this compound have been identified as effective inhibitors of various kinases involved in signaling pathways associated with cancer and other diseases.
Antimycobacterial Activity
A study synthesized a series of compounds related to this compound and evaluated their antimycobacterial activity. The results indicated that some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. Notably, compounds with halogen substitutions showed enhanced activity against Mtb, suggesting that structural modifications can significantly impact efficacy.
| Compound | MIC (µM) | Selectivity (Vero/HepG2 Cells) |
|---|---|---|
| 9n | 2.7 | High |
| 9o | 2.8 | High |
| 9m | 5.8 | Moderate |
Kinase Modulation
This compound and its analogs have been investigated for their ability to modulate kinase activity. Specifically, these compounds have been found to inhibit tyrosine kinases such as TYK2, which play critical roles in cellular signaling pathways associated with cancer progression and immune response modulation.
Case Studies
- Inhibition of TYK2 Kinase : A patent describes the use of compounds similar to this compound as selective inhibitors of TYK2 kinase, which is implicated in various inflammatory diseases and cancers. These inhibitors demonstrated significant effects in preclinical models targeting conditions such as rheumatoid arthritis and certain cancers.
- Cellular Proliferation Studies : Research has shown that derivatives can effectively reduce proliferation in cancer cell lines by modulating kinase activity, leading to decreased tumor growth in xenograft models.
The biological activity of this compound is thought to involve:
- Selective Binding : The compound's structural features allow it to selectively bind to target kinases, inhibiting their activity.
- Cellular Uptake : The presence of ethoxy groups may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Molecular Weight: The phenethyloxy analog (C₂₄H₂₇NO₂) exhibits the highest molecular weight (361.49 g/mol) due to its larger aromatic substituent. The sec-butoxy analog (C₂₀H₂₇NO₂) has the lowest molecular weight (313.44 g/mol), attributed to its shorter alkyl chain.
Polarity and Solubility :
- The 2-ethoxyethoxy group in the target compound introduces two ether linkages, enhancing polarity compared to the sec-butoxy analog (single ether). This likely improves aqueous solubility, though experimental data (e.g., logP) are unavailable in the provided sources.
- The tetrahydrofuranmethoxy substituent introduces a cyclic ether, which may confer unique conformational rigidity and solubility profiles compared to linear ethers .
Synthetic Accessibility: The sec-butoxy and 2-ethoxyethoxy substituents are synthetically straightforward to install via nucleophilic substitution reactions.
Potential Applications: Phenethyloxy-containing analogs are often explored in drug discovery for their resemblance to bioactive aryl ethers (e.g., kinase inhibitors). 2-Ethoxyethoxy derivatives may serve as intermediates in polymer chemistry due to their balanced hydrophilicity and thermal stability .
Preparation Methods
General Synthetic Strategy
The synthesis of N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline typically involves:
- Step 1: Preparation of the 4-(2-ethoxyethoxy)benzyl intermediate, usually by etherification of a 4-hydroxybenzyl derivative with 2-bromoethyl ethyl ether or a similar alkylating agent.
- Step 2: Introduction of the 3-isopropoxyaniline moiety, either by nucleophilic substitution or reductive amination involving the benzyl intermediate and 3-isopropoxyaniline or its precursors.
- Step 3: Purification and characterization of the final compound.
Preparation of the 4-(2-Ethoxyethoxy)benzyl Intermediate
The key intermediate, 4-(2-ethoxyethoxy)benzyl moiety, is synthesized by alkylation of a phenolic precursor with a suitable bromoalkyl ether.
| Parameter | Detail |
|---|---|
| Starting material | 4-Hydroxybenzyl alcohol or 4-hydroxybenzylamine |
| Alkylating agent | 2-Bromoethyl ethyl ether (or benzyl-2-bromoethyl ether as analog) |
| Base | Sodium hydride (NaH) or potassium carbonate (K2CO3) |
| Solvent | Tetrahydrofuran (THF) or acetonitrile |
| Temperature | 0 °C to 80 °C |
| Reaction time | 2 to 5 hours |
| Work-up | Extraction with dichloromethane (DCM), washing with acid/base solutions, drying over Na2SO4 |
| Purification | Preparative HPLC or silica gel chromatography |
| Yield | 46% to 65% depending on conditions |
Representative Reaction Scheme
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Etherification | 4-Hydroxybenzylamine + 2-bromoethyl ethyl ether, NaH, THF, 0-80 °C, 5 h | 46 | Purified by preparative HPLC |
| 2 | Nucleophilic Substitution | Benzyl bromide intermediate + 3-isopropoxyaniline, K2CO3, acetonitrile, 65 °C, 24 h | 65 | Purification by silica gel chromatography |
Analytical and Characterization Data
- NMR Spectroscopy: ^1H NMR signals confirm the presence of ethoxyethoxy and isopropoxy groups, with characteristic chemical shifts for aromatic protons and alkoxy substituents.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound.
- Chromatography: LC-MS retention times and purity assessments confirm successful synthesis and isolation.
Research Findings and Optimization Notes
- The use of sodium hydride as a base in THF is preferred for etherification due to its strong basicity and ability to deprotonate phenolic hydroxyl groups efficiently.
- Reaction temperature control (0 °C to 80 °C) is critical to avoid side reactions and decomposition.
- Prolonged reaction times (up to 24 hours) improve yields in the nucleophilic substitution step.
- Purification by preparative HPLC or silica gel chromatography ensures removal of unreacted starting materials and side products.
- Alternative bases such as potassium carbonate can be used for milder conditions, especially in nucleophilic substitution steps.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Etherification of 4-hydroxybenzylamine | 2-bromoethyl ethyl ether, NaH, THF | THF | 0-80 °C | 3-5 hours | 46 | Preparative HPLC |
| Nucleophilic substitution | 3-isopropoxyaniline, K2CO3, acetonitrile | Acetonitrile | 65-80 °C | 12-24 hours | 65 | Silica gel chromatography |
| Alternative reductive amination | 4-(2-ethoxyethoxy)benzaldehyde + 3-isopropoxyaniline, reducing agent | DMF or THF | RT to reflux | 12-24 hours | Variable | Chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
